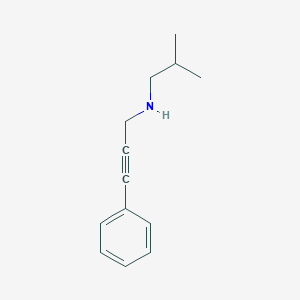![molecular formula C23H24N2O B494771 N-{4-[([1,1'-biphenyl]-4-ylmethyl)amino]phenyl}butanamide](/img/structure/B494771.png)
N-{4-[([1,1'-biphenyl]-4-ylmethyl)amino]phenyl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[([1,1'-biphenyl]-4-ylmethyl)amino]phenyl}butanamide is an organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a biphenyl group attached to an amino phenyl butanamide backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[([1,1'-biphenyl]-4-ylmethyl)amino]phenyl}butanamide typically involves the reaction of 4-aminobiphenyl with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{4-[([1,1'-biphenyl]-4-ylmethyl)amino]phenyl}butanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitro-substituted biphenyl derivatives.
Scientific Research Applications
N-{4-[([1,1'-biphenyl]-4-ylmethyl)amino]phenyl}butanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{4-[([1,1'-biphenyl]-4-ylmethyl)amino]phenyl}butanamide involves its interaction with specific molecular targets. In biological systems, it can bind to DNA, altering its replication and transcription processes. This binding can lead to the inhibition of tumor growth by preventing the proliferation of cancer cells . Additionally, the compound can interact with enzymes and receptors, modulating their activity and affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: Known for its anti-angiogenic and DNA cleavage activities.
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
Uniqueness
N-{4-[([1,1'-biphenyl]-4-ylmethyl)amino]phenyl}butanamide stands out due to its unique biphenyl structure, which provides enhanced stability and allows for diverse chemical modifications. This versatility makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H24N2O |
|---|---|
Molecular Weight |
344.4g/mol |
IUPAC Name |
N-[4-[(4-phenylphenyl)methylamino]phenyl]butanamide |
InChI |
InChI=1S/C23H24N2O/c1-2-6-23(26)25-22-15-13-21(14-16-22)24-17-18-9-11-20(12-10-18)19-7-4-3-5-8-19/h3-5,7-16,24H,2,6,17H2,1H3,(H,25,26) |
InChI Key |
WUFHOCCXSYIQAD-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)NCC2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NCC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Chloro-6-methoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B494690.png)
![2-[(3,5-Dichloro-2-methoxybenzyl)amino]ethanol](/img/structure/B494691.png)
![({4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)methylamine](/img/structure/B494692.png)
![N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine](/img/structure/B494695.png)
![1-[({2-[(2-Chlorobenzyl)oxy]naphthalen-1-yl}methyl)amino]propan-2-ol](/img/structure/B494696.png)
![1-({2-[(2-Fluorobenzyl)oxy]benzyl}amino)propan-2-ol](/img/structure/B494697.png)
![1-{3-[(2-chlorobenzyl)oxy]phenyl}-N-methylmethanamine](/img/structure/B494699.png)
![N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B494700.png)
![1-(oxolan-2-yl)-N-[(2-phenylmethoxyphenyl)methyl]methanamine](/img/structure/B494701.png)
![2-{2-Chloro-6-methoxy-4-[(methylamino)methyl]phenoxy}acetamide](/img/structure/B494702.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-ethoxypropyl)amine](/img/structure/B494703.png)
![N-[3-(benzyloxy)benzyl]-3-ethoxypropan-1-amine](/img/structure/B494704.png)

![2-(2-Chloro-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B494712.png)
